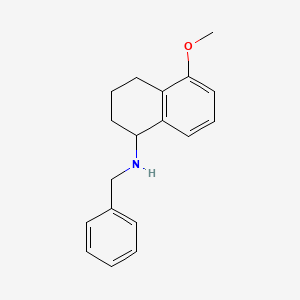
1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its naphthalene backbone, which is substituted with a methoxy group and a phenylmethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine typically involves multiple steps. One common method includes the reduction of a naphthalene derivative followed by the introduction of the methoxy and phenylmethylamine groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process might include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the structure or remove specific groups.
Substitution: Allows for the replacement of certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine: Shares a similar naphthalene backbone but with different substituents.
1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthylamine: Another related compound with slight structural variations.
Uniqueness
1,2,3,4-Tetrahydro-5-methoxy-N-(phenylmethyl)-1-naphthalenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
52372-99-3 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-benzyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H21NO/c1-20-18-12-6-9-15-16(18)10-5-11-17(15)19-13-14-7-3-2-4-8-14/h2-4,6-9,12,17,19H,5,10-11,13H2,1H3 |
InChI Key |
PMBJEYQADJMZJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















